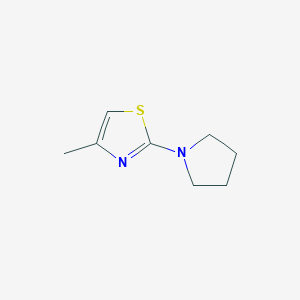![molecular formula C18H20F3N3O B2761702 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380169-49-1](/img/structure/B2761702.png)
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(tr
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar structure with a piperidine ring and trifluoromethyl group.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13-2-4-14(5-3-13)12-24-10-7-15(8-11-24)25-17-22-9-6-16(23-17)18(19,20)21/h2-6,9,15H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSNEHQNVJTTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2761621.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)



![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2761636.png)

![N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)
![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)
